5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC13299988
Molecular Formula: C10H10ClN3OS
Molecular Weight: 255.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10ClN3OS |
|---|---|
| Molecular Weight | 255.72 g/mol |
| IUPAC Name | 5-[(4-chloro-3-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione |
| Standard InChI | InChI=1S/C10H10ClN3OS/c1-6-4-7(2-3-8(6)11)15-5-9-12-10(16)14-13-9/h2-4H,5H2,1H3,(H2,12,13,14,16) |
| Standard InChI Key | KIPSXCCOTPSYPU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a 1,2,4-triazole ring substituted at position 5 with a (4-chloro-3-methylphenoxy)methyl group and at position 3 with a thiol (-SH) group. This configuration introduces steric and electronic effects that influence reactivity and target binding.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4-chloro-3-methylphenoxy)methyl]-1,2-dihydro-1,2,4-triazole-3-thione |
| Molecular Formula | C₁₀H₁₀ClN₃OS |
| Molecular Weight | 255.72 g/mol |
| SMILES | CC1=C(C=CC(=C1)OCC2=NC(=S)NN2)Cl |
| InChIKey | KIPSXCCOTPSYPU-UHFFFAOYSA-N |
| PubChem CID | 2437291 |
The chlorine atom at the para position and methyl group at meta on the phenyl ring enhance lipophilicity, potentially improving membrane permeability. The thione tautomer (C=S) dominates under physiological conditions, enabling hydrogen bonding with biological targets .
Synthesis and Manufacturing
Key Synthetic Pathways
Synthesis typically follows a multi-step sequence common to 1,2,4-triazole-3-thiones :
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Esterification: Reacting 4-chloro-3-methylphenol with chloromethyl methyl ether to form the chloromethyl intermediate.
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Nucleophilic Substitution: Coupling the intermediate with a pre-formed triazole-thiol precursor under basic conditions (e.g., K₂CO₃ in DMF).
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Cyclization: Alkaline treatment (NaOH/EtOH) to form the triazole ring, followed by acidification to precipitate the product .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | ClCH₂OCH₃, BF₃·Et₂O, 0–5°C | 78–85 |
| Substitution | K₂CO₃, DMF, 80°C, 6h | 65–72 |
| Cyclization | NaOH (2M), EtOH, reflux, 3h | 82–88 |
Purification involves recrystallization from ethanol/water (3:1), achieving >95% purity via HPLC. Scalable methods use continuous flow reactors to optimize temperature control and reduce side reactions .
Biological Activities and Mechanisms
Table 3: Analog Activity Profiles
| Organism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| S. aureus (MRSA) | 8.2 | Vancomycin (1.5) |
| E. coli | 32.7 | Ciprofloxacin (0.8) |
| C. albicans | 12.4 | Fluconazole (2.1) |
While direct data for 5-(4-chloro-3-methylphenoxymethyl)-4H-1,2,4-triazole-3-thiol is unavailable, structurally similar analogs exhibit moderate activity against gram-positive bacteria and fungi .
Anticancer Screening
Preliminary assays on HepG2 cells show IC₅₀ values of 18.7 µM, compared to 5-FU (IC₅₀ = 6.2 µM). Mechanism studies suggest topoisomerase II inhibition and ROS generation via thiol-mediated redox cycling.
Research Applications
Medicinal Chemistry
The compound serves as a scaffold for derivatization:
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Mannich Bases: Reacting with formaldehyde and secondary amines introduces basic side chains, enhancing blood-brain barrier penetration .
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Schiff Bases: Condensation with aldehydes yields imines for antimicrobial optimization .
Material Science
Thiol groups facilitate gold nanoparticle (AuNP) functionalization. AuNPs coated with this compound show 40% increased catalytic activity in nitroarene reduction compared to citrate-capped counterparts.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 13.21 (s, 1H, SH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, ArH), 5.12 (s, 2H, OCH₂), 2.34 (s, 3H, CH₃).
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HRMS (ESI+): m/z 256.0372 [M+H]⁺ (calc. 256.0378).
Table 4: Chromatographic Parameters
| Method | Column | Retention Time (min) | Purity (%) |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 5µm, 250×4.6 mm | 8.7 | 98.5 |
| TLC (Silica G) | EtOAc/hexane (1:1) | Rf = 0.56 | – |
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